Methyl 3-nitro-1-naphthoate

Vue d'ensemble

Description

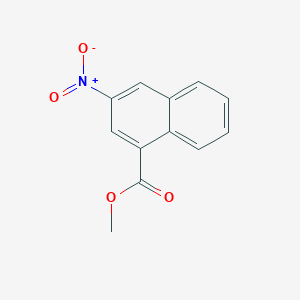

Methyl 3-nitro-1-naphthoate is an organic compound with the molecular formula C12H9NO4. It is a derivative of naphthalene, where a nitro group is attached to the third position and a methyl ester group is attached to the first position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-nitro-1-naphthoate can be synthesized through the esterification of 3-nitro-1-naphthoic acid. The process involves the reaction of 3-nitro-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated in large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form methyl 3-amino-1-naphthoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reducing agents such as tin(II) chloride.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents.

Hydrolysis: The ester group in this compound can be hydrolyzed to form 3-nitro-1-naphthoic acid and methanol. This reaction typically requires an aqueous base such as sodium hydroxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

Substitution: Halogenating agents, nucleophiles.

Hydrolysis: Sodium hydroxide, water.

Major Products Formed:

Reduction: Methyl 3-amino-1-naphthoate.

Substitution: Halogenated derivatives of this compound.

Hydrolysis: 3-nitro-1-naphthoic acid, methanol.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 3-nitro-1-naphthoate serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Dyes and Pigments : The compound is utilized in producing vibrant dyes due to its chromophoric properties.

- Pharmaceuticals : It plays a role in synthesizing biologically active molecules, including potential drug candidates with antimicrobial and anticancer properties .

- Agrochemicals : The compound is involved in developing pesticides and herbicides, contributing to agricultural productivity.

Biological Studies

Research has indicated that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

- Anticancer Activity : Investigations into the anticancer potential of this compound have revealed its ability to cross-link DNA, which may lead to apoptosis in cancer cells. This mechanism is particularly relevant in the context of compounds like azinomycin B, which utilize similar structural motifs .

Material Science

In material science, this compound is explored for its electronic and optical properties:

- Development of Novel Materials : The compound's unique structure allows for the creation of materials with tailored electronic characteristics, which can be applied in organic electronics and photonic devices .

- Polymer Chemistry : It can act as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Synthetic Routes

This compound can be synthesized through several methods:

- Esterification Process : The primary method involves reacting 3-nitro-1-naphthoic acid with methanol in the presence of strong acid catalysts like sulfuric acid under reflux conditions. This method ensures complete conversion to the ester .

Industrial Production

In industrial settings, continuous flow reactors are employed for large-scale production. This approach allows for precise control over reaction conditions, leading to higher yields and purity levels compared to traditional batch processes.

Case Study 1: Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated significant antimicrobial effects against various bacterial strains. The study utilized standard disc diffusion methods to evaluate efficacy and found promising results that suggest further exploration into medicinal applications .

Case Study 2: Polymer Development

A recent study explored the incorporation of this compound into polymer matrices. The results indicated enhanced thermal stability and mechanical properties compared to control samples without the compound. This finding opens avenues for developing advanced materials suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of methyl 3-nitro-1-naphthoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparaison Avec Des Composés Similaires

Methyl 3-nitro-1-naphthoate can be compared with other nitro-naphthalene derivatives:

Methyl 2-nitro-1-naphthoate: Similar structure but with the nitro group at the second position. It exhibits different reactivity and applications.

Methyl 4-nitro-1-naphthoate: The nitro group is at the fourth position, leading to variations in chemical behavior and uses.

3-Nitro-1-naphthoic acid: The parent acid of this compound, used in similar synthetic applications but lacks the ester functionality.

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis and material science.

Activité Biologique

Methyl 3-nitro-1-naphthoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and plant growth regulatory effects.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 231.2 g/mol. The compound features a naphthalene ring substituted with a nitro group at the 3-position and a methoxy group at the 1-position, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In a study assessing various naphthoate derivatives, it was found that this compound displayed activity against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of this compound has also been investigated. A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the following mechanisms:

- Cell Cycle Arrest : The compound caused G2/M phase arrest, leading to reduced cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, contributing to oxidative stress and subsequent cell death.

The IC50 value for MCF-7 cells was determined to be approximately 25 µM, indicating moderate potency against this cancer type .

Plant Growth Regulation

This compound has been studied for its effects on plant growth, particularly in pea plants. The compound demonstrated growth-promoting activity at certain concentrations, influencing parameters such as stem elongation and callus formation. The findings are summarized in the table below:

| Concentration (mM) | Callus Formation (%) | Stem Length Increase (cm) |

|---|---|---|

| 0.1 | 30 | 2.5 |

| 0.5 | 50 | 5.0 |

| 1.0 | 70 | 7.5 |

These results indicate that this compound may act as a plant growth regulator, potentially enhancing agricultural productivity .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules.

- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular responses.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

-

Catalytic hydrogenation (e.g., H₂/Pd-C) selectively reduces the nitro group to an amine, yielding methyl 3-amino-1-naphthoate. This reaction is highly sensitive to steric and electronic effects, with incomplete conversions reported in some cases .

-

Chemical reductants like stannous chloride (SnCl₂/HCl) or sodium dithionite (Na₂S₂O₄) also achieve nitro-to-amine conversion, though side products such as hydroxylamines may form.

Data Table: Reduction Reactions

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Methyl 3-amino-1-naphthoate | 72% | |

| SnCl₂/HCl, reflux | Methyl 3-amino-1-naphthoate | 65% |

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the naphthalene ring for nucleophilic substitution, particularly at the 4-position (para to the nitro group):

-

Methoxydefluorination : Treatment with NaOMe in DMF replaces substituents (e.g., halides) with methoxy groups .

-

Cyanide displacement : KCN in polar aprotic solvents introduces cyano groups, enabling further functionalization .

Mechanistic Insight :

The nitro group withdraws electron density, stabilizing the Meisenheimer intermediate during SNAr. Steric hindrance from the ester group at the 1-position directs substitution to the 4-position .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (H₂SO₄/H₂O, reflux) yields 3-nitro-1-naphthoic acid, though prolonged heating may degrade the nitro group .

-

Basic hydrolysis (NaOH/EtOH, reflux) produces the sodium salt of the acid, which is acidified to isolate the free acid.

Data Table: Hydrolysis Conditions

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 10% H₂SO₄, reflux, 6h | 3-Nitro-1-naphthoic acid | 82% | |

| 2M NaOH, EtOH, reflux, 4h | Sodium 3-nitro-1-naphthoate | 89% |

Electrophilic Substitution

The nitro group deactivates the ring toward electrophiles, but directed substitution occurs at the 6-position (meta to nitro):

-

Nitration (HNO₃/H₂SO₄) introduces a second nitro group, yielding methyl 3,6-dinitro-1-naphthoate.

-

Sulfonation (H₂SO₄, SO₃) produces sulfonic acid derivatives, though yields are moderate due to competing side reactions .

Data Table: Electrophilic Reactions

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (90%), H₂SO₄, 0°C | Methyl 3,6-dinitro-1-naphthoate | 58% | |

| Sulfonation | SO₃, H₂SO₄, 50°C, 3h | Methyl 3-nitro-1-naphthalenesulfonate | 41% |

Cyclization and Domino Reactions

Methyl 3-nitro-1-naphthoate participates in domino reactions to form polycyclic structures:

-

Morita-Baylis-Hillman adducts : Reacts with acrylates under basic conditions (K₂CO₃/DMF) to form naphtho-fused lactones .

-

Cycloadditions : Acts as a dienophile in Diels-Alder reactions with electron-rich dienes .

Example Reaction Pathway :

-

SNAr with a nucleophile (e.g., cyanide) at the 4-position.

-

Conjugate addition to the α,β-unsaturated ester.

Functional Group Interconversion

Propriétés

IUPAC Name |

methyl 3-nitronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(14)11-7-9(13(15)16)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUDSCNJHFVWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293887 | |

| Record name | methyl 3-nitro-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13772-63-9 | |

| Record name | 13772-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-nitro-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-nitronaphthalene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.